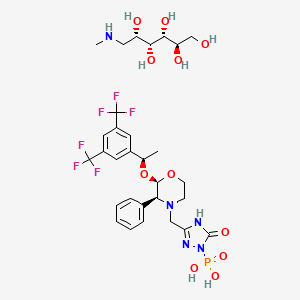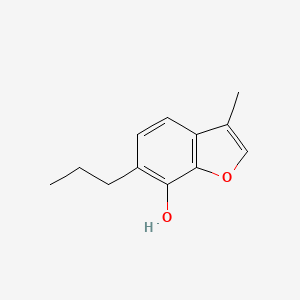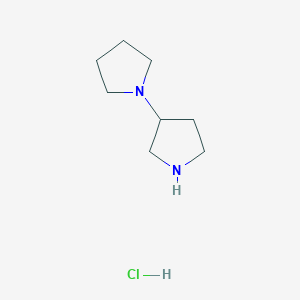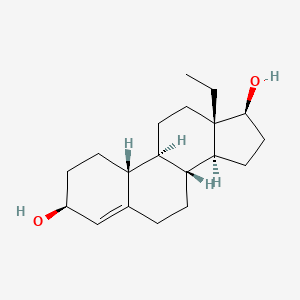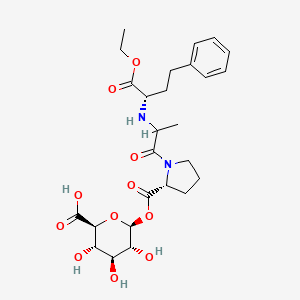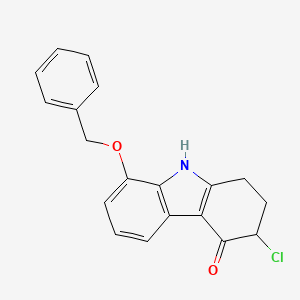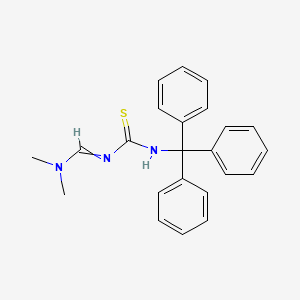![molecular formula C8H6ClN3O2 B13845848 8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)
8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazopyrazine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyrazine rings. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-chloro-3-methylpyrazine with an imidazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in a polar solvent (e.g., dimethyl sulfoxide).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate) in acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride) in anhydrous conditions.
Major Products:
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: 8-Chloro-3-carboxyimidazo[1,5-a]pyrazine-5-carboxylic acid.
Reduction: 8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-methanol.
Scientific Research Applications
8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
- 8-Chloro-3-methylimidazo[1,2-a]pyridine-5-carboxylic acid
- 8-Chloro-3-methylimidazo[1,5-a]pyrimidine-5-carboxylic acid
- 8-Chloro-3-methylimidazo[1,2-a]pyrazine-5-carboxylic acid
Comparison: 8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid is unique due to its specific ring structure and substitution pattern. Compared to its analogs, it may exhibit different biological activities and chemical reactivity. For instance, the presence of the chlorine atom and the carboxylic acid group can influence its binding affinity to biological targets and its solubility in various solvents.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
8-chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-10-2-5-7(9)11-3-6(8(13)14)12(4)5/h2-3H,1H3,(H,13,14) |
InChI Key |
DVTJYNFTIMBDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C(=CN=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


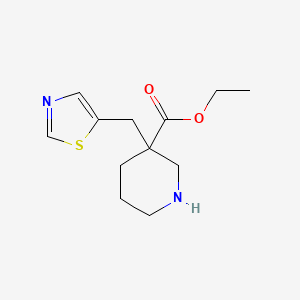
![1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol](/img/structure/B13845781.png)
![methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13845785.png)
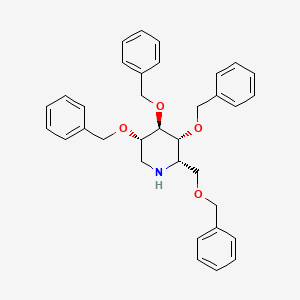
![5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13845794.png)
